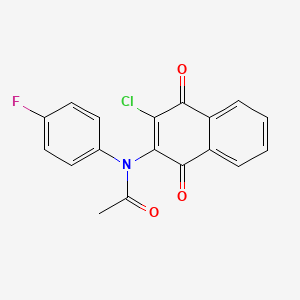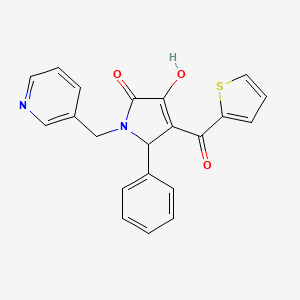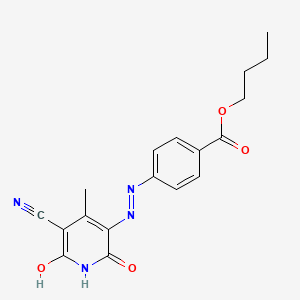![molecular formula C25H23ClN2O3 B11633339 2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B11633339.png)
2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a benzoxazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 4-chloro-3-methylphenyl acetate. This intermediate is then reacted with 5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide include:
Ethyl acetoacetate: Used in the synthesis of various organic compounds and known for its keto-enol tautomerism.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines a chlorinated phenoxy group with a benzoxazole moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H23ClN2O3 |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-14-9-17(4)24-22(10-14)28-25(31-24)18-6-5-15(2)21(12-18)27-23(29)13-30-19-7-8-20(26)16(3)11-19/h5-12H,13H2,1-4H3,(H,27,29) |
Clave InChI |
CQDVVSVXDNKIJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)COC4=CC(=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-benzamido-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11633257.png)

![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633271.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11633277.png)
![methyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11633279.png)

![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633301.png)


![4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B11633319.png)
![ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633323.png)
![1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B11633326.png)
![2-({2-[(4-Tert-butylphenyl)sulfonyl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11633331.png)

